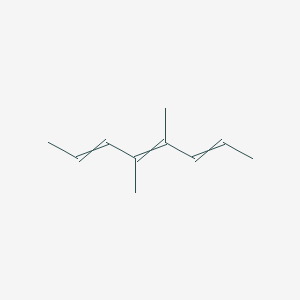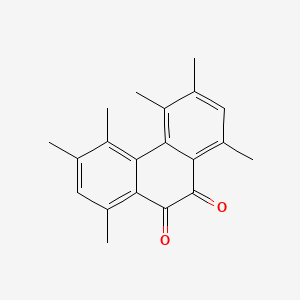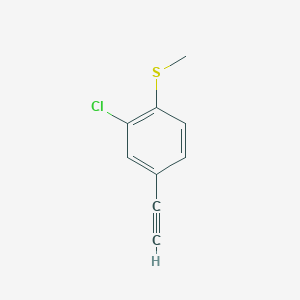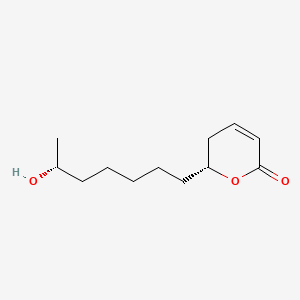
Gamahonolide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamahonolide A is a novel antifungal compound isolated from the stromata of the fungus Epichloe typhina, which grows on the grass Phleum pratense . This compound, along with its analogs Gamahonolide B and Gamahorin, has shown significant antifungal activity, making it a subject of interest in the field of natural product chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .
化学反应分析
Types of Reactions
Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学研究应用
Gamahonolide A has several scientific research applications, including:
Chemistry: Used as a model compound to study antifungal activity and natural product synthesis.
Biology: Investigated for its role in the interaction between fungi and host plants.
Medicine: Potential use as an antifungal agent to treat fungal infections.
Industry: Explored for its potential in developing new antifungal products for agricultural use.
作用机制
The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.
相似化合物的比较
Similar Compounds
Gamahonolide B: Another antifungal compound isolated from the same fungal source.
Gamahorin: A structurally related compound with similar antifungal properties.
5-Hydroxyl-4-phenyl-2(5H)-furanone: Another compound isolated from Epichloe typhina with antifungal activity.
Uniqueness
Gamahonolide A is unique due to its specific structure and potent antifungal activity. Compared to its analogs, it has shown distinct spectroscopic properties and a unique mode of action .
属性
CAS 编号 |
125564-58-1 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
CLTIBVYVKQWLQV-GHMZBOCLSA-N |
手性 SMILES |
C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O |
规范 SMILES |
CC(CCCCCC1CC=CC(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
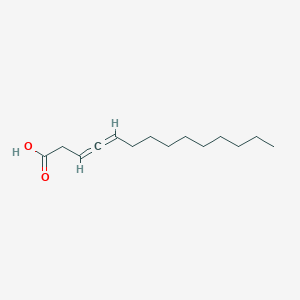
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
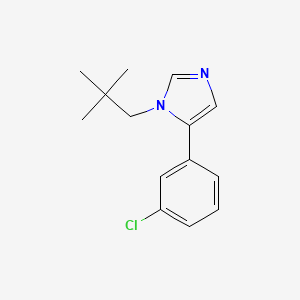
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
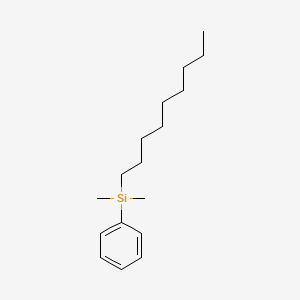
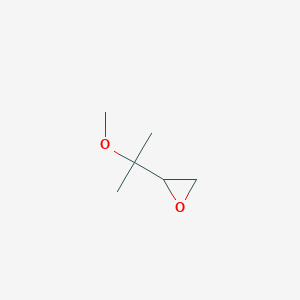
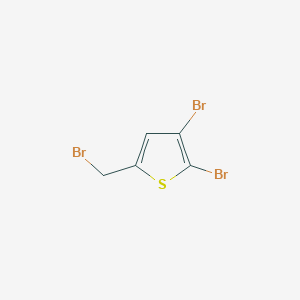
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
